molecular formula C10H10N2 B1166966 2-amino-3-[(E)-prop-1-enyl]benzonitrile CAS No. 114345-13-0

2-amino-3-[(E)-prop-1-enyl]benzonitrile

Cat. No.: B1166966
CAS No.: 114345-13-0
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Description

2-amino-3-[(E)-prop-1-enyl]benzonitrile is an organic compound with the molecular formula C10H10N2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position and a prop-1-enyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[(E)-prop-1-enyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-3-bromobenzonitrile with prop-1-enyl magnesium bromide under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[(E)-prop-1-enyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-amino-3-[(E)-prop-1-enyl]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-[(E)-prop-1-enyl]benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The prop-1-enyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-[(E)-prop-1-enyl]benzonitrile
  • 2-amino-3-[(E)-prop-1-enyl]benzamide
  • 2-amino-3-[(E)-prop-1-enyl]benzaldehyde

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and nitrile groups allows for versatile reactivity, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activity sets it apart from other similar compounds.

Properties

CAS No.

114345-13-0

Molecular Formula

C10H10N2

Molecular Weight

0

Synonyms

Benzonitrile, 2-amino-3-(1-propenyl)- (9CI)

Origin of Product

United States

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